molecular formula C8H6ClNO2 B15206422 4-Chloro-2-methoxybenzo[d]oxazole

4-Chloro-2-methoxybenzo[d]oxazole

Cat. No.: B15206422
M. Wt: 183.59 g/mol
InChI Key: STGNBPDIKCEVRG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6ClNO2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzoxazole core substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-methoxybenzoic acid with a suitable amine in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups replacing the chlorine or methoxy groups .

Scientific Research Applications

4-Chloro-2-methoxybenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxybenzo[d]oxazole
  • 4-Methoxybenzo[d]oxazole
  • 4-Chloro-2-methylbenzo[d]oxazole

Uniqueness

4-Chloro-2-methoxybenzo[d]oxazole is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

STGNBPDIKCEVRG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(O1)C=CC=C2Cl

Origin of Product

United States

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